molecular formula C10H7BrO2 B12049592 6-Bromo-3-methyl-4H-chromen-4-one

6-Bromo-3-methyl-4H-chromen-4-one

Cat. No.: B12049592
M. Wt: 239.06 g/mol
InChI Key: FAXLCYAKZMOQJR-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-4H-chromen-4-one is a substituted chromenone derivative characterized by a bromine atom at the 6-position and a methyl group at the 3-position of the chromenone ring. Its molecular formula is C₁₀H₇BrO₂, with a molecular weight of 239.07 g/mol (SMILES: CC1=COc2ccc(Br)cc2C1=O) . It serves as a versatile intermediate in organic synthesis, particularly in the development of enzyme inhibitors, cell-permeable compounds, and probes for studying cellular signaling pathways . Applications span pharmacology, molecular electronics, and synthetic chemistry, though its exact biological targets remain under investigation .

Properties

IUPAC Name

6-bromo-3-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXLCYAKZMOQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-4H-chromen-4-one typically involves the bromination of 3-methyl-4H-chromen-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

    Catalysts: Sometimes a Lewis acid like aluminum chloride is used to facilitate the reaction

Industrial Production Methods

Industrial production of 6-Bromo-3-methyl-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide, primary amines, or thiols in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 6-amino-3-methyl-4H-chromen-4-one or 6-alkoxy-3-methyl-4H-chromen-4-one.

    Oxidation Products: Formation of quinones.

    Reduction Products: Formation of alcohols.

Scientific Research Applications

6-Bromo-3-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and oxidative stress.

For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of brominated chromenones is evident in derivatives differing in substituent positions, halogen types, and appended functional groups. Below is a detailed comparison:

Substituent Position and Halogen Variation

  • 6-Bromo-3-iodo-4H-chromen-4-one (CAS: 942474-12-6): Structure: Substitution at the 3-position with iodine instead of methyl. Molecular Weight: 350.94 g/mol (C₉H₄BrIO₂). However, it carries a higher hazard risk (WGK Germany: 3; Harmful if swallowed, Risk Code 22) .
  • 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one (CAS: 331821-16-0): Structure: Bromine at the 8-position, chlorine at 6-position, and a 4-hydroxyphenyl group at 3-position. Molecular Weight: 345.19 g/mol (C₁₆H₁₀BrClO₃). No explicit hazard data reported .

Functional Group Modifications

  • 6-Bromo-2-(4-(dimethylamino)phenyl)-3-(triisopropylsilyl)oxy-4H-chromen-4-one (5-TIPS): Structure: A dimethylaminophenyl group at the 2-position and a TIPS-protected hydroxyl group at 3-position. Synthesis: Prepared via TIPS protection of 3-hydroxy-4H-chromen-4-one (57% yield), indicating moderate synthetic efficiency . Applications: Used in photoreactivity studies; the electron-donating dimethylamino group may influence fluorescence properties .
  • 6-Bromo-3-(3-hydroxy-2-methoxycarbonylpropen-3-yl)-4H-benzopyran-4-one :

    • Structure : Propenyl ester substituent at the 3-position.
    • Synthesis : Derived from 6-bromochromone-3-carbaldehyde and methyl acrylate, yielding dimeric products. This highlights the reactivity of the 3-position for conjugation or polymerization .

Aryl-Substituted Derivatives

  • 6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one (CAS: 92796-40-2):

    • Structure : Phenyl group at the 3-position and methyl at 4-position.
    • Molecular Weight : 315.16 g/mol (C₁₆H₁₁BrO₂ ).
    • Properties : Increased lipophilicity due to the phenyl group may improve membrane permeability in biological assays .
  • 6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one (CAS: 263364-78-9):

    • Structure : Methoxyphenyl group at 3-position.
    • Properties : The methoxy group enhances solubility in polar solvents and may modulate interactions with aromatic receptors .

Data Table: Key Comparative Parameters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Profile Applications References
6-Bromo-3-methyl-4H-chromen-4-one N/A C₁₀H₇BrO₂ 239.07 6-Br, 3-Me Not classified Enzyme inhibitors, synthesis
6-Bromo-3-iodo-4H-chromen-4-one 942474-12-6 C₉H₄BrIO₂ 350.94 6-Br, 3-I WGK 3, Risk Code 22 Synthetic precursor
8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one 331821-16-0 C₁₆H₁₀BrClO₃ 345.19 8-Br, 6-Cl, 3-(4-OH-Ph), 4-Me No data Photophysical studies
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one 92796-40-2 C₁₆H₁₁BrO₂ 315.16 6-Br, 3-Ph, 4-Me Harmful (Xn) Pharmacological probes

Research Findings and Implications

  • Reactivity : The 3-position of 6-Bromo-3-methyl-4H-chromen-4-one is highly modifiable, enabling the introduction of groups like iodine (for cross-coupling) or propenyl esters (for dimerization) .
  • Biological Activity : Methyl and phenyl substituents enhance lipophilicity, favoring cell permeability, while halogen size (Br vs. I) affects toxicity profiles .
  • Synthetic Utility : Lower synthetic yields (e.g., 57% for 5-TIPS) suggest challenges in stabilizing reactive intermediates during derivatization .

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